Trabectedin, also known as Ecteinascidin 743, is a marine-derived alkaloid that functions as an alkylating agent. It is primarily utilized in the treatment of unresectable or metastatic soft tissue sarcomas, particularly liposarcoma and leiomyosarcoma. Trabectedin was originally isolated from the Caribbean tunicate Ecteinascidia turbinata and has since been synthesized for clinical use. This compound is marketed under the brand name Yondelis and has received regulatory approval in various regions, including Europe and the United States, for specific cancer indications .
The synthesis of Trabectedin involves several complex steps, typically requiring multiple reactions to construct its intricate molecular framework. A notable synthetic route includes:
Trabectedin's molecular formula is with a molecular weight of approximately 761.84 g/mol. The structure features a complex arrangement that includes multiple functional groups such as thioether and hydroxyl groups, contributing to its biological activity .
Trabectedin undergoes various chemical reactions that are essential for its therapeutic effects:
Trabectedin operates through a unique mechanism that primarily involves:
Trabectedin exhibits several notable physical and chemical properties:
Trabectedin is primarily used in oncology for treating specific types of cancer:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 2508-19-2
CAS No.: